molecular formula C13H22N2O B1430077 ({1-[(2,5-Dimethyl-3-furyl)methyl]piperidin-4-yl}methyl)amine CAS No. 1447967-15-8

({1-[(2,5-Dimethyl-3-furyl)methyl]piperidin-4-yl}methyl)amine

Cat. No. B1430077
M. Wt: 222.33 g/mol
InChI Key: SGDBYKQHXJZWTI-UHFFFAOYSA-N
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Description

“({1-[(2,5-Dimethyl-3-furyl)methyl]piperidin-4-yl}methyl)amine” is a chemical compound with the molecular formula C13H22N2O . It is a versatile material used in scientific research and can be applied in various studies due to its unique properties.

Scientific Research Applications

Chemical Reactions and Synthesis

  • Ring-Opening Reactions : In chemical reactions, compounds similar to “({1-[(2,5-Dimethyl-3-furyl)methyl]piperidin-4-yl}methyl)amine” demonstrate interesting behaviors. For example, amine-induced ring-opening of silylated thiophene 1,1-dioxides has been used for preparing silyl-substituted dienes (Gronowitz et al., 1994).

  • Stereochemistry Studies : The stereochemistry of nitrogen heterocycles, including compounds similar to the one , has been extensively studied. Research on isomers of 1-benzoyl-2,5-dimethyl-4-piperidone, for instance, reveals significant insights into the equilibrium and conformational energy of such compounds (Litvinenko et al., 1989).

  • Reactivity with Cyclic Secondary Amines : Certain derivatives, like 5-[(2-Furyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione, when treated with cyclic secondary amines, lead to a variety of reaction products and exhibit interesting cyclization properties (Šafár̆ et al., 2000).

Pharmacological Activities

  • Anticonvulsant and Antinociceptive Properties : Piperidine derivatives have been studied for their potential pharmacological activities. For example, new piperazinamides of pyrrolidin-2,5-diones exhibit anticonvulsant properties, highlighting the therapeutic potential of such compounds (Kamiński et al., 2016).

  • Synthesis of Spiro-Substituted Piperidines : Piperidines, through bis-amino methylation using iron(III) trifluroacetate, have been synthesized for their potential antibacterial activities. This showcases the utility of such compounds in developing new antibacterial agents (Lohar et al., 2016).

  • Efflux Pump Inhibitor Synthesis : Piperidine analogs, such as those derived from piperine, have shown potential as inhibitors of multidrug efflux pump NorA in Staphylococcus aureus, indicating their importance in addressing antibiotic resistance (Chopra et al., 2019).

properties

IUPAC Name

[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O/c1-10-7-13(11(2)16-10)9-15-5-3-12(8-14)4-6-15/h7,12H,3-6,8-9,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGDBYKQHXJZWTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CN2CCC(CC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

({1-[(2,5-Dimethyl-3-furyl)methyl]piperidin-4-yl}methyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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